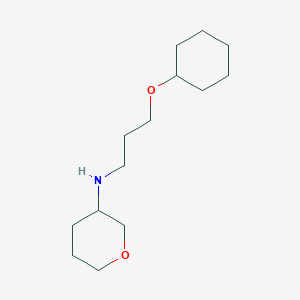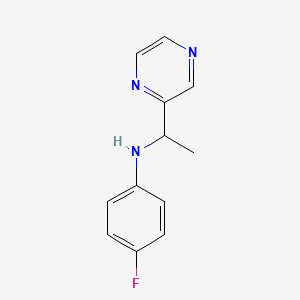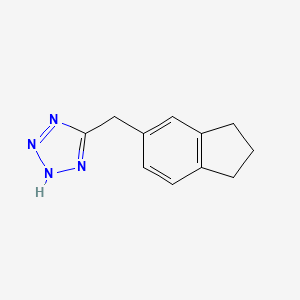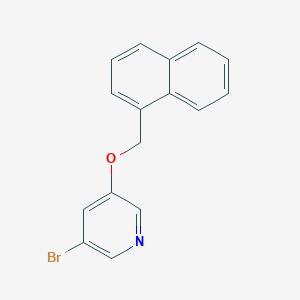![molecular formula C12H18N2O5S B7578460 N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as ESI-09, has been studied for its ability to inhibit the activity of RAC1, a protein that plays a role in cell migration and invasion.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in cancer research, as RAC1 is known to play a role in cancer cell invasion and metastasis. In addition, this compound has been studied for its potential applications in neurological research, as RAC1 is involved in the regulation of neuronal growth and development.
Mecanismo De Acción
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide works by inhibiting the activity of RAC1, a protein that plays a role in cell migration and invasion. RAC1 is involved in the regulation of the actin cytoskeleton, which is important for cell movement. By inhibiting RAC1, this compound prevents the formation of actin filaments and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the migration and invasion of cancer cells, as well as the growth and development of neurons. In addition, this compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, including its specificity for RAC1 and its ability to inhibit cell migration and invasion. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. One area of research is the development of new compounds that are more effective and less toxic than this compound. In addition, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential applications in other areas of research, such as inflammation and immune response. Finally, studies are needed to determine the potential side effects of this compound and its long-term effects on cells and tissues.
In conclusion, this compound is a chemical compound that has potential applications in cancer and neurological research due to its ability to inhibit the activity of RAC1. While this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and long-term effects on cells and tissues.
Métodos De Síntesis
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-nitrobenzoyl chloride with 2-(2-methoxyethoxy)ethylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfamic acid to form this compound.
Propiedades
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-18-8-9-19-7-6-14-12(15)10-2-4-11(5-3-10)20(13,16)17/h2-5H,6-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABOVEUBYWRWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)




![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)



![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)